
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one (DMPE) is an organic compound that has been studied and used in various scientific research applications. It is a derivative of phenol, which is a widely used aromatic compound found in many products. DMPE can be synthesized in the laboratory and has been used in a variety of research applications, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as a substrate for cytochrome P450 enzymes, as a model compound for studying the kinetics of enzyme-catalyzed reactions, and as an inhibitor of the enzyme catechol-O-methyltransferase (COMT). It has also been used to study the effects of environmental pollutants on the body, as well as to study the effects of certain drugs on the body.
Wirkmechanismus
The mechanism of action of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one is not fully understood, but it is believed that it acts as a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT). It is thought to bind to the active site of the enzyme, preventing the substrate from binding and thus preventing the reaction from occurring. It is also thought to act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of various drugs and environmental pollutants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme catechol-O-methyltransferase (COMT), which is involved in the metabolism of certain drugs and environmental pollutants. It has also been shown to act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of various drugs and environmental pollutants.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a competitive inhibitor of the enzyme catechol-O-methyltransferase (COMT). Its ability to act as a substrate for cytochrome P450 enzymes is also advantageous in biochemical and physiological studies. However, the limited amount of research on the biochemical and physiological effects of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one means that its use in laboratory experiments is limited.
Zukünftige Richtungen
Of research involving 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one include further studies on its biochemical and physiological effects, as well as its potential applications as an inhibitor of the enzyme catechol-O-methyltransferase (COMT). Other research could focus on its potential applications as a substrate for cytochrome P450 enzymes, as well as its potential use in the development of new drugs and environmental pollutants. Additionally, further research could focus on its potential use in the development of new laboratory techniques and methods.
Synthesemethoden
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one can be synthesized using a two-step process. The first step involves the reaction of 2,4-dihydroxybenzaldehyde and 2,6-dimethylmorpholine in a 1:1 molar ratio in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). The reaction is carried out at 80°C for 8 hours, resulting in the formation of 1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethan-1-one. The second step involves the purification of the product, which can be done by recrystallization from a mixture of ethanol and water.
Eigenschaften
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-6-15(7-10(2)19-9)8-14(18)12-4-3-11(16)5-13(12)17/h3-5,9-10,16-17H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOAJRANYCPYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-tert-butylbenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B6424687.png)
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B6424694.png)
![4-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B6424696.png)
![methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6424697.png)
![1-[(4-fluorophenyl)methyl]-3-[(thiophen-2-yl)(thiophen-3-yl)methyl]urea](/img/structure/B6424716.png)
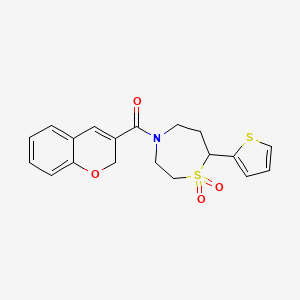
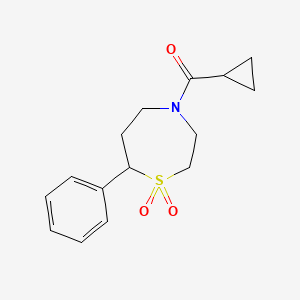
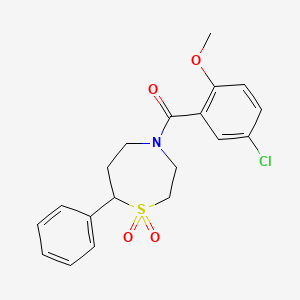
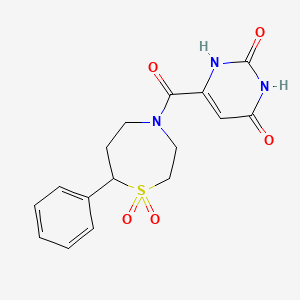
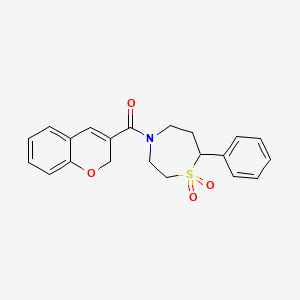
![2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide](/img/structure/B6424754.png)
![methyl 2-ethyl-5-(4-iodophenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6424763.png)
![3-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B6424775.png)
![3-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6424784.png)